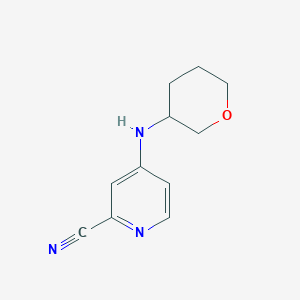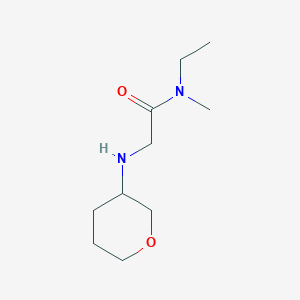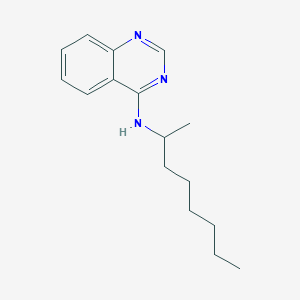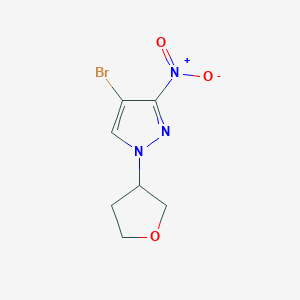![molecular formula C16H19NO3 B7570440 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7570440.png)
2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, also known as CHX-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer growth. Additionally, this compound has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid for lab experiments is its ability to inhibit the activity of COX-2 and MAPKs, which are important targets in cancer and inflammation research. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid, including the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in other areas, such as cardiovascular disease and metabolic disorders. Furthermore, the development of novel formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid involves several steps, including the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexenone, which is then reduced to 2-amino-3-cyclohexenone. Next, the reaction of 2-amino-3-cyclohexenone with 2-bromoacetophenone yields the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
2-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer. Inflammation is another area where this compound has shown promise, with studies demonstrating its ability to reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[2-[[2-(cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(10-12-6-2-1-3-7-12)17-14-9-5-4-8-13(14)11-16(19)20/h4-6,8-9H,1-3,7,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIRWMHOPGXSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)


![Ethyl 3-bromo-4-[1-(furan-2-yl)propan-2-ylamino]benzoate](/img/structure/B7570396.png)

![3-[(3,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570406.png)
![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![2-[4-[[2-(Cyclohexen-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7570437.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


